N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Description
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H20N8O and its molecular weight is 340.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, stress response, apoptosis, and survival.
Mode of Action
It is likely that the compound binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathways it regulates .
Biochemical Pathways
The inhibition of MAPK14 affects multiple biochemical pathways. As MAPK14 is involved in the regulation of various cellular processes, its inhibition can lead to changes in cell proliferation, differentiation, and survival. The exact pathways affected would depend on the specific cellular context .
Pharmacokinetics
Compounds with similar structures have been shown to have good oral bioavailability .
Result of Action
The inhibition of MAPK14 by this compound could potentially lead to a decrease in cell proliferation and survival, and an increase in apoptosis. This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-17-18-13-5-6-14(21-24(10)13)23-7-12(8-23)22(2)9-15-19-20-16(25-15)11-3-4-11/h5-6,11-12H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKXCCWLKDANOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=NN=C(O4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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